N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide is a naphthalene-carboxamide derivative characterized by a hydroxy-substituted cyclohexenylmethyl group attached to the carboxamide nitrogen. The cyclohexenylmethyl substituent introduces a unique combination of hydrophobicity and conformational flexibility compared to phenyl or alkoxyphenyl substituents commonly found in related compounds. This structural feature may influence lipophilicity, solubility, and receptor interactions, which are critical determinants of bioactivity .
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(19-13-18(21)11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-4,6-11,21H,1,5,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFNYFJSABHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide typically involves several steps, including the formation of the hydroxycyclohexene ring and its subsequent attachment to the naphthalene carboxamide. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure efficient synthesis.
Chemical Reactions Analysis
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for antiviral and anticancer treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, bind to specific receptors, or modulate signaling pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Structure-Activity Relationships (SAR)
- Lipophilicity : A critical factor for antimycobacterial activity. Alkoxyphenyl derivatives with longer chains (e.g., propoxy) showed higher activity due to increased logP (~3.7) .
- Hydrogen bonding : The hydroxyl group on the naphthalene ring enhances solubility and target binding, but excessive hydrophilicity reduces penetration .
- Steric effects : Bulky substituents like cyclohexenylmethyl may hinder binding in some cases but improve stability in others .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]naphthalene-1-carboxamide, identified by its CAS number 2097889-57-9, is a chemical compound with significant potential in various biological applications. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₁₉NO₂
- Molecular Weight : 281.3 g/mol
- Structure : The compound features a naphthalene core substituted with a hydroxycyclohexene moiety, which is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Modulation : It might modulate receptors that play roles in neurotransmission and hormonal regulation.
- Antioxidant Activity : The hydroxy group in the cyclohexene ring may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Activity Data
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced swelling and pain compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, indicating its role as a potential anticancer drug.
Study 3: Neuroprotective Properties
Research on neuroprotection revealed that this compound could protect neuronal cells from glutamate-induced toxicity. This effect was linked to its antioxidant capabilities and modulation of glutamate receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
